Bicyclol
Overview
Description
Bicyclol is a synthetic compound known for its hepatoprotective properties. It is primarily used in the treatment of liver diseases, including drug-induced liver injury and chronic hepatitis B. This compound has been shown to improve liver function and reduce liver inflammation, making it a valuable therapeutic agent in hepatology .
Mechanism of Action
Target of Action
Bicyclol primarily targets Heat Shock Proteins (HSPs) , specifically HSP27 and HSP70 . HSPs are endogenous factors that protect against cell injury under various pathological conditions . This compound also interacts with Protein Kinase C (PKC) .
Mode of Action
This compound interacts with its targets to induce a protective response. It stimulates the accumulation of HSP27 and HSP70 in a time- and dose-dependent manner . This induction is mediated by the activation of Heat Shock Factor 1 (HSF1) . This compound also inhibits the activation of PKC .
Biochemical Pathways
This compound modulates several biochemical pathways. It inhibits the PI3K/AKT and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and autophagy . This compound also suppresses inflammation and oxidative stress pathways, including the MAPK and NF-κB pathways . Furthermore, it upregulates the Nrf-2/HO-1 pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound impact its bioavailability. After oral administration, this compound shows a calculated AUC (0→t) of 383.1 ± 164.4 (ng/mL·h) for BIC, and 5627 ± 1261 (ng/mL·h) for M7 . This suggests that this compound is well-absorbed and distributed in the body.
Result of Action
This compound’s action results in significant molecular and cellular effects. It effectively inhibits cell proliferation in a dose- and time-dependent manner . This compound also induces cell cycle arrest at the G1 phase and triggers autophagy in HepG2 cells . Moreover, it exhibits anti-inflammatory and anti-oxidative effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of a high-fat diet, this compound restores major pathways related to immunological responses and metabolic processes . It also significantly inhibits inflammation and oxidative stress pathway-related indexes .
Biochemical Analysis
Biochemical Properties
Bicyclol has been found to interact with various enzymes and proteins in the body. It has been shown to improve liver function and blood lipid biomarkers in patients with non-alcoholic fatty liver disease (NAFLD) . This compound has also been found to have a significant effect on the levels of alanine transaminase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), and total cholesterol (TC) .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. It has been found to improve liver inflammation and normalize ALT in chronic hepatitis B (CHB) patients . The treatment course of this compound was found to be an independent factor for liver inflammation improvement .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. It has been found to decrease the levels of AST, TBIL, and TC significantly more than the control group . This compound also decreases ALT levels in monotherapy and triglyceride (TG) levels in combination therapy .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be effective in improving liver function and blood lipid biomarkers in patients with NAFLD . The study also found that this compound might be an alternative drug for NAFLD therapy in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclol is synthesized through a series of chemical reactions involving biphenyl derivatives. The key steps include the formation of biphenyl intermediates, followed by methoxylation and methylene-dioxy bridge formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the separation and purification of this compound from by-products and impurities, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bicyclol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the methoxy and methylene-dioxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclol has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of biphenyl derivatives and their chemical properties.
Comparison with Similar Compounds
Bicyclol is unique among hepatoprotective agents due to its multifaceted mechanism of action and broad therapeutic applications. Similar compounds include:
Silymarin: A flavonoid complex derived from milk thistle, known for its antioxidant and anti-inflammatory properties.
Ursodeoxycholic Acid: A bile acid used to treat cholestatic liver diseases by reducing bile acid toxicity.
N-acetylcysteine: An antioxidant used to treat acetaminophen overdose and prevent liver damage
This compound stands out due to its ability to induce heat shock proteins and its potent hepatoprotective effects, making it a valuable addition to the arsenal of liver-protective agents .
Properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMTXZACPVCDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152026 | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-48-1 | |
Record name | Bicyclol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bicyclol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICYCLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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